5-((Diethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
5-((Diethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Diethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of a thiazole precursor with a diethylamino methylating agent. One common method is the condensation of 4-phenylthiazol-2-amine with diethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((Diethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
5-((Diethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. It has shown promise in preclinical studies for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-((Diethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Phenylthiazol-2-amine: A precursor in the synthesis of 5-((Diethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine.
Diethylaminoethyl chloride: Used as a methylating agent in the synthesis of various thiazole derivatives.
Thiazole derivatives: A broad class of compounds with similar structural features and diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis. Additionally, its phenylthiazole core structure contributes to its potential biological activities, distinguishing it from other thiazole derivatives.
Properties
Molecular Formula |
C14H19N3S |
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Molecular Weight |
261.39 g/mol |
IUPAC Name |
5-(diethylaminomethyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H19N3S/c1-3-17(4-2)10-12-13(16-14(15)18-12)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,15,16) |
InChI Key |
NGTQHUIXTDVZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(N=C(S1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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